![molecular formula C17H12FN3S B5546188 1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole](/img/structure/B5546188.png)
1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole
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Overview
Description
1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the thiazole ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the 2-fluorobenzyl group: This step usually involves a nucleophilic substitution reaction where the benzimidazole core is reacted with 2-fluorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole
- 1-(2-bromobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole
- 1-(2-methylbenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole
Uniqueness
1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3S/c18-13-6-2-1-5-12(13)9-21-16-8-4-3-7-14(16)20-17(21)15-10-22-11-19-15/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCARHZZSOUKYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CSC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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